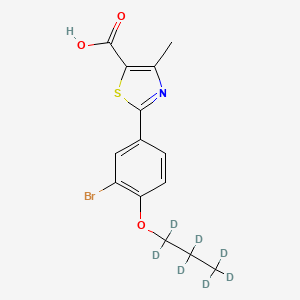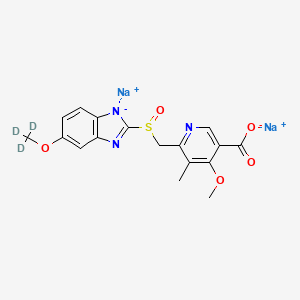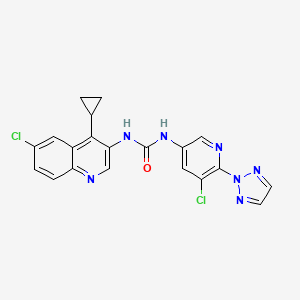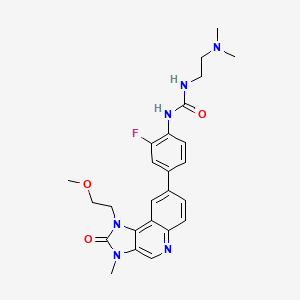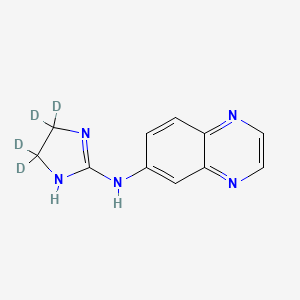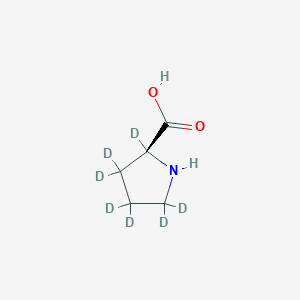
Methyltetrazine-PEG6-maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG6-maleimide is a compound that combines a methyltetrazine group, a polyethylene glycol (PEG) chain, and a maleimide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal chemistry . The methyltetrazine group allows for inverse electron demand Diels-Alder reactions, making it a valuable tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG6-maleimide is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Methyltetrazine: The activated PEG chain is then reacted with methyltetrazine under mild conditions to form the methyltetrazine-PEG intermediate.
Introduction of Maleimide Group: The final step involves the reaction of the methyltetrazine-PEG intermediate with maleimide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .
化学反応の分析
Types of Reactions: Methyltetrazine-PEG6-maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and trans-cyclooctene (TCO) groups, forming stable adducts
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reaction: Conducted in buffered aqueous solutions at pH 6.5-7.5.
Major Products:
科学的研究の応用
Methyltetrazine-PEG6-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and targeted therapy drugs.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
作用機序
Methyltetrazine-PEG6-maleimide exerts its effects through the following mechanisms:
類似化合物との比較
Methyltetrazine-PEG6-maleimide is unique due to its combination of methyltetrazine, PEG, and maleimide groups. Similar compounds include:
Methyltetrazine-PEG4-maleimide: A shorter PEG chain variant with similar reactivity.
Methyltetrazine-PEG8-maleimide: A longer PEG chain variant offering increased solubility and flexibility.
These similar compounds share the same core functionalities but differ in the length of the PEG chain, affecting their solubility and flexibility in different applications.
特性
分子式 |
C32H45N7O10 |
|---|---|
分子量 |
687.7 g/mol |
IUPAC名 |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C32H45N7O10/c1-25-35-37-32(38-36-25)27-4-2-26(3-5-27)24-34-29(41)9-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-10-33-28(40)8-11-39-30(42)6-7-31(39)43/h2-7H,8-24H2,1H3,(H,33,40)(H,34,41) |
InChIキー |
DAAPMXJCEXTERV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


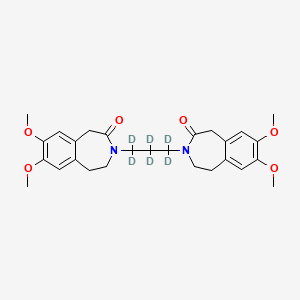
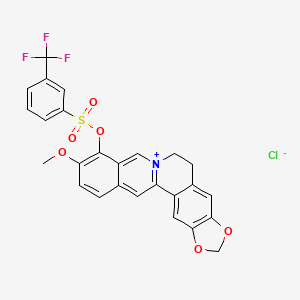

![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
